molecular formula C5H5Cl2N3 B010981 3,5-Dichloro-2-hydrazinylpyridine CAS No. 104408-23-3

3,5-Dichloro-2-hydrazinylpyridine

Cat. No.: B010981
CAS No.: 104408-23-3
M. Wt: 178.02 g/mol
InChI Key: ZHHZCBPODAZZOL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(3,5-dichloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHZCBPODAZZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344989
Record name 3,5-dichloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104408-23-3
Record name 3,5-dichloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 500 mL flask, 2,3,5-trichloropyridine (20.00 g, 0.110 mol), 80% hydrazine (34.30 g, 0.550 mol) and dioxane (200 mL) were added sequentially. The reaction mixture was heated to reflux for 20 hours. Then the reaction mixture was cooled down to room temperature overnight and white crystal was precipitated. The white crystal was isolated via filtration and dried to give the product (14.0 g) as a white solid in 72% yield. Melting point: 187-189° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

A reaction flask was loaded with 2,3,5-trichloropyridine (11.2 g) and ethanol (12 ml), followed by dropwise addition of hydrazine monohydrate. (9.2 g) to the flask in one hour with stirring. After stirring overnight, the reaction mixture was filtrated and the filtrate was condensed to precipitate crystals. The crystals were filtrated for collection and air-dried to give 3,5-dichloro-2-hydrazinopyridine (9.0 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A reaction flask was loaded with 2,3,5-trichloropyridine (9.1 g) and ethanol (25 ml), followed by dropwise addition of hydrazine monohydrate (3 g) to the flask in 5 minutes with stirring. The resultant mixture was heated and stirred at 50 to 60° C. for 5 hours. Thereafter, the heating was stopped, and the reaction mixture was left to cool. The precipitated white crystals were filtrated for collection and dried to give 3,5-dichloro-2-hydrazinopyridine (6.3 g).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-hydrazinylpyridine
Reactant of Route 3
3,5-Dichloro-2-hydrazinylpyridine
Reactant of Route 4
3,5-Dichloro-2-hydrazinylpyridine
Reactant of Route 5
3,5-Dichloro-2-hydrazinylpyridine
Reactant of Route 6
3,5-Dichloro-2-hydrazinylpyridine

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